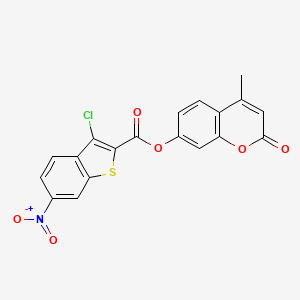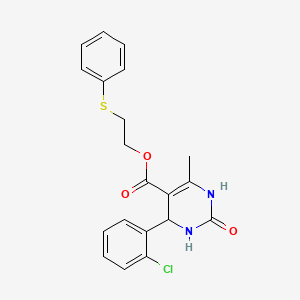
(2-methyl-5-nitrophenyl)(2-nitrovinyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-methyl-5-nitrophenyl)(2-nitrovinyl)amine, also known as MNVA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields. MNVA belongs to the class of nitroaromatic compounds, which are widely used in the synthesis of drugs, dyes, and agrochemicals. The unique structure of MNVA makes it a promising candidate for use in biochemical and physiological studies.
Applications De Recherche Scientifique
(2-methyl-5-nitrophenyl)(2-nitrovinyl)amine has been used in various scientific research applications such as drug discovery, enzyme inhibition, and fluorescent labeling. This compound has been shown to exhibit inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. This compound has also been used as a fluorescent probe for the detection of biological molecules such as proteins and nucleic acids. This compound has been found to selectively bind to DNA and RNA, making it a useful tool for studying nucleic acid structure and function.
Mécanisme D'action
The mechanism of action of (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the inhibition of enzymes. This compound has been shown to induce oxidative stress in cells, leading to DNA damage and cell death. This compound has also been found to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes such as neurotransmission and melanin synthesis.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects such as antioxidant activity, anti-inflammatory activity, and cytotoxicity. This compound has been found to scavenge free radicals and protect cells from oxidative damage. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has been found to exhibit cytotoxicity against various cancer cell lines, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
(2-methyl-5-nitrophenyl)(2-nitrovinyl)amine has several advantages for lab experiments such as its ease of synthesis, stability, and selectivity. This compound can be synthesized in a few steps from commercially available starting materials, making it a cost-effective compound for research. This compound is also stable under various conditions such as pH and temperature, making it a reliable tool for experiments. However, this compound also has some limitations such as its potential toxicity and limited solubility in aqueous solutions. Care should be taken when handling this compound, and appropriate safety measures should be followed.
Orientations Futures
There are several future directions for (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine research such as its use in drug discovery, enzyme inhibition, and fluorescent labeling. This compound has the potential to be developed into a drug candidate for various diseases such as cancer and Alzheimer's disease. This compound can also be used as a tool for studying enzyme inhibition and nucleic acid structure and function. Additionally, this compound can be further modified to improve its solubility and selectivity, making it a more versatile compound for research.
Conclusion
In conclusion, this compound is a promising compound for scientific research due to its unique structure and potential applications in various fields. The synthesis of this compound is straightforward, and its stability and selectivity make it a reliable tool for experiments. This compound has been shown to exhibit various biochemical and physiological effects, and its mechanism of action is still being investigated. This compound has several future directions for research, and its potential applications in drug discovery, enzyme inhibition, and fluorescent labeling make it a valuable compound for scientific studies.
Méthodes De Synthèse
The synthesis of (2-methyl-5-nitrophenyl)(2-nitrovinyl)amine involves the reaction of 2-methyl-5-nitroaniline with 2-nitroethanol in the presence of a catalyst. The reaction proceeds through a condensation reaction mechanism, resulting in the formation of this compound as a yellow crystalline solid. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration. The purity of this compound can be assessed using various analytical techniques such as NMR, IR, and HPLC.
Propriétés
IUPAC Name |
2-methyl-5-nitro-N-[(E)-2-nitroethenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4/c1-7-2-3-8(12(15)16)6-9(7)10-4-5-11(13)14/h2-6,10H,1H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESKZHHAEVFJKM-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B5060828.png)
![N-{1-[1-(4-hydroxy-3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5060842.png)
![2-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-3H-benzo[f]chromen-3-one](/img/structure/B5060849.png)
![N'-{[3-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B5060855.png)
![3-allyl-5-{2-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5060872.png)

![N,N'-{methylenebis[(4-oxo-4H-3,1-benzoxazine-6,2-diyl)-4,1-phenylene]}bis(2,2-dimethylpropanamide)](/img/structure/B5060893.png)
![N-(4-butylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5060908.png)
![9-butyl-5,8-dimethyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5060919.png)

amino]ethanol ethanedioate (salt)](/img/structure/B5060922.png)
![5-(4-bromophenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5060926.png)

![3-chloro-4-ethoxy-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5060940.png)